molecular formula C13H16N2O B13201665 1H-Indole, 2-(4-morpholinylmethyl)- CAS No. 46739-06-4

1H-Indole, 2-(4-morpholinylmethyl)-

Cat. No.: B13201665
CAS No.: 46739-06-4
M. Wt: 216.28 g/mol
InChI Key: AQTUTBPTRQEZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(morpholin-4-ylmethyl)-1H-indole is a compound that features a morpholine ring attached to an indole structure via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-ylmethyl)-1H-indole typically involves the Mannich reaction, where an indole derivative reacts with formaldehyde and morpholine. The reaction is usually carried out in a solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures (around 60°C) with constant stirring . The product is then isolated by precipitation and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for 2-(morpholin-4-ylmethyl)-1H-indole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different quinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroindole derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(morpholin-4-ylmethyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(morpholin-4-ylmethyl)-1H-indole involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell cycle regulation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholin-4-ylmethyl)-1H-indole is unique due to its specific combination of the indole and morpholine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

46739-06-4

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-(1H-indol-2-ylmethyl)morpholine

InChI

InChI=1S/C13H16N2O/c1-2-4-13-11(3-1)9-12(14-13)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2

InChI Key

AQTUTBPTRQEZDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.